molecular formula C22H32N2O6 B11807090 tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B11807090
M. Wt: 420.5 g/mol
InChI Key: BRROATQELOFYBR-QRWMCTBCSA-N
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Description

tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the benzyloxycarbonyl-protected amino group. The final step involves the methoxylation of the compound. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such complex molecules .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protection, revealing the free amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amino group, which can then interact with various biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The piperidine ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other tert-butyl esters and piperidine derivatives. Compared to these compounds, tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a methoxy group.

Properties

Molecular Formula

C22H32N2O6

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 3-[(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,17-18H,8,11-15H2,1-4H3,(H,23,26)/t17?,18-/m1/s1

InChI Key

BRROATQELOFYBR-QRWMCTBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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